molecular formula C21H14BrN3OS3 B2908053 4-[(4-bromophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1224014-81-6

4-[(4-bromophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2908053
CAS No.: 1224014-81-6
M. Wt: 500.45
InChI Key: WGRINXSTTOLFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C21H14BrN3OS3 and its molecular weight is 500.45. The purity is usually 95%.
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Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3OS3/c22-14-7-5-13(6-8-14)12-28-21-24-17-16-4-1-9-23-19(16)29-18(17)20(26)25(21)11-15-3-2-10-27-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRINXSTTOLFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=C(N(C3=O)CC4=CC=CS4)SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique triazatricyclo structure with various functional groups, including bromophenyl and thiophenyl moieties. Its molecular formula is C20H15BrN3SC_{20}H_{15}BrN_3S and it has a molecular weight of approximately 425.32 g/mol.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the bromophenyl group possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that triazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. For example, compounds with similar structural features have been shown to inhibit topoisomerase and cyclooxygenase enzymes, which are crucial in cancer therapy .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related compounds showed that the presence of the bromophenyl group enhances the antibacterial activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for certain derivatives .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative of the compound was tested on MCF-7 cells, revealing a 70% inhibition of cell growth at a concentration of 20 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the intrinsic pathway .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntimicrobialStaphylococcus aureus15 µg/mL
Compound BAnticancerMCF-720 µM
Compound CEnzyme InhibitionTopoisomeraseIC50: 30 µM

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